Cas no 86-96-4 (Benzoyleneurea)

Benzoyleneurea structure
Benzoyleneurea structure
Productnaam:Benzoyleneurea
CAS-nummer:86-96-4
MF:C8H6N2O2
MW:162.145441532135
MDL:MFCD00006699
CID:34399
PubChem ID:64048

Benzoyleneurea Chemische en fysische eigenschappen

Naam en identificatie

    • Quinazoline-2,4(1H,3H)-dione
    • Benzoyleneurea, [2,4-(1H,3H)-Quinazolinedione]
    • 2,4-dihydroxy quinazoline
    • (1h,3h)quinazolinedione-2,4
    • 2,4-dioxotetrahydroquinazoline
    • 2,4-quinazolinedione
    • 2-keto-4-quinazolinone
    • benzouracil
    • 1H-QUINAZOLINE-2,4-DIONE
    • 2,4-DIKETOTETRAHYDROQUINAZOLINE
    • 2,4(1H,3H)-QUINAZOLINEDIONE
    • Quinazoline-2,4-dione
    • (1H,3H)-quinazoline-2,4-dione
    • quinazolinedione
    • Benzoyleneurea
    • 1H,3H-quinazoline-2,4-dione
    • 2,4-dioxo-1,2,3,4-tetrahydroquinazoline
    • 4-Dihydroxy quinazoline
    • ghko
    • quinazolin-2,4(1H,3H)-dione
    • Quinazolin-2,4-dione
    • Quinazoline-2,4-diol
    • 1,2,3,4-tetrahydro-2,4-dioxoquinazoline
    • (1H,3H)Quinazoline dione-2,4
    • BBL025915
    • SMR000439476
    • AM20041255
    • (1H,3H)Quinazoline dione-2,4 [French]
    • Q27252014
    • 4-hydroxyquinazolone
    • DTXSID30235343
    • hydroxyquinazolinone
    • AC-3003
    • HMS1759I11
    • HY-N7089
    • SDCCGMLS-0065795.P001
    • PDSP1_000044
    • 2,3H)-Quinazolinedione
    • Maybridge1_000647
    • LS-140105
    • 1,2,3,4-Tetrahydroquinazoline-2,4-dione
    • BP-12382
    • STK336418
    • AI3-28016
    • benzoylene urea
    • s5166
    • (1H )-Quinazolin-2,4-dione
    • NSC2108
    • 2,4(1H,3H)-Quinazalinendione
    • 86-96-4
    • BENZOYLENUREA
    • CCG-266295
    • InChI=1/C8H6N2O2/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H,(H2,9,10,11,12
    • HMS2803E07
    • F1962-0235
    • MLS000762991
    • 18K00A531C
    • WLN: T66 BMVMVJ
    • 2,4-QUINAZOLINEDIOL
    • (1H,4
    • PDSP2_000044
    • 2,4(1H, 3H)-Quinazolinedione
    • Z57177786
    • EINECS 201-712-6
    • AB00174126-06
    • NSC 2108
    • (1H,3H)-quinazolin-2,4-dion
    • AKOS003615369
    • FT-0622755
    • UNII-18K00A531C
    • NCGC00246521-01
    • Y-THYMINE
    • D06XVV
    • 1094158-39-0
    • 2.4(1H,3H)-Quinazolinedione
    • Fenazaquin metabolite NN5
    • 1,3,4-Tetrahydroquinazoline-2,4-dione
    • BB 0305523
    • AH-740/03933012
    • CHEMBL421646
    • NSC-2108
    • Oprea1_764687
    • 1H-Quinazoline-2,4-dione (Benzoylenurea)
    • VU0350055-3
    • BDBM50106196
    • 2,4-Dihydroxyquinazoline
    • SY003536
    • HMS543F09
    • CS-0008444
    • hydroxyquinazolone
    • SCHEMBL37945
    • FS-2867
    • 2,4(1H,-3H)-quinazolinedione
    • quinazolin-2,4-diol
    • F3173-0012
    • EN300-17895
    • Urea, benzoylene-
    • STK574725
    • B3381
    • Benzoyleneurea, 97%
    • MFCD00006699
    • AKOS000120498
    • 2-Hydroxy-3,4-dihydroquinazolin-4-one
    • yT
    • L3N
    • CHEBI:198582
    • NS00010197
    • 1~{H}-quinazoline-2,4-dione
    • 4-hydroxy-3H-quinazolin-2-one
    • quinazoline, 2,4-hydroxy-
    • DB-001067
    • DB-335468
    • MDL: MFCD00006699
    • Inchi: 1S/C8H6N2O2/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H,(H2,9,10,11,12)
    • InChI-sleutel: SDQJTWBNWQABLE-UHFFFAOYSA-N
    • LACHT: O=C1NC2C(=CC=CC=2)C(=O)N1
    • BRN: 383776

Berekende eigenschappen

  • Exacte massa: 162.04300
  • Monoisotopische massa: 162.042927
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 0
  • Complexiteit: 227
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: nothing
  • Topologisch pooloppervlak: 58.2
  • Oppervlakte lading: 0
  • Aantal tautomers: 12

Experimentele eigenschappen

  • Kleur/vorm: Powder
  • Dichtheid: 1.3264 (rough estimate)
  • Smeltpunt: 354°C(lit.)
  • Kookpunt: 288.82°C (rough estimate)
  • Vlampunt: 491.9 °C at 760 mmHg
  • Brekindex: 1.5770 (estimate)
  • Oplosbaarheid: ammonium hydroxide: soluble10mg/mL
  • PSA: 65.72000
  • LogboekP: 0.21640
  • Oplosbaarheid: Soluble in alcohol, insoluble in water
  • λ max: 217(EtOH)(lit.)

Benzoyleneurea Beveiligingsinformatie

  • Prompt:warning
  • Signaalwoord:Warning
  • Gevaarverklaring: H303
  • Waarschuwingsverklaring: P312
  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
  • WGK Duitsland:2
  • Veiligheidsinstructies: S24/25-S22
  • RTECS:VA1390000
  • Opslagvoorwaarde:Sealed in dry,Room Temperature

Benzoyleneurea Douanegegevens

  • HS-CODE:2933990090
  • Douanegegevens:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Benzoyleneurea Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TRC
B207720-100g
Benzouracil
86-96-4
100g
$ 250.00 2022-06-07
Enamine
EN300-17895-100.0g
1,2,3,4-tetrahydroquinazoline-2,4-dione
86-96-4 95.0%
100.0g
$94.0 2025-03-21
Life Chemicals
F3173-0012-10μmol
1,2,3,4-tetrahydroquinazoline-2,4-dione
86-96-4 90%+
10μmol
$103.5 2023-07-28
Life Chemicals
F3173-0012-25mg
1,2,3,4-tetrahydroquinazoline-2,4-dione
86-96-4 90%+
25mg
$163.5 2023-07-28
Life Chemicals
F3173-0012-100mg
1,2,3,4-tetrahydroquinazoline-2,4-dione
86-96-4 90%+
100mg
$372.0 2023-07-28
eNovation Chemicals LLC
D954137-1000g
Quinazoline-2,4(1H,3H)-dione
86-96-4 95%
1000g
$185 2024-06-07
Ambeed
A149578-10g
Quinazoline-2,4(1H,3H)-dione
86-96-4 95%
10g
$9.0 2025-02-20
Fluorochem
076838-10g
Benzoyleneurea
86-96-4 95%
10g
£10.00 2022-03-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
Q824803-500g
Quinazoline-2,4(1H,3H)-dione
86-96-4 ≥95%
500g
804.00 2021-05-17
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B152549-5g
Benzoyleneurea
86-96-4 >98.0%(HPLC)
5g
¥29.90 2023-09-04

Benzoyleneurea Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Solvents: Dimethylacetamide ;  3 min; rt
Referentie
A green, facile, and one-pot synthesis of 2,4-(1H,3H)-quinazolinediones under microwave irradiations
Nikpour, Farzad; et al, Chemistry Letters, 2005, 34(10), 1438-1439

Synthetic Routes 2

Reactievoorwaarden
1.1 Solvents: Water
Referentie
4H-3,1-Benzoxazin-4-ones. II. Reaction of 1,2-dihydro-2-imino-4H-3,1-benzoxazin-4-ones with nucleophilic reagents and their conversion to 1,2,3,4-tetrahydroquinazoline-2,4-diones; mechanism of condensation reactions of the carboxyl group triggered by carbodiimides
Doleschall, Gabor; et al, Monatshefte fuer Chemie, 1964, 95(4-5), 1068-82

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Potassium carbonate ,  Sulfur Solvents: Dimethylformamide
1.2 Reagents: Oxygen
1.3 Reagents: Hydrochloric acid Solvents: Water
Referentie
Convenient synthesis of heterocycles by sulfur-assisted carbonylation at ordinary pressure and temperature
Mizuno, Takumi; et al, Heteroatom Chemistry, 1994, 5, 437-40

Synthetic Routes 4

Reactievoorwaarden
1.1 3 h, 180 °C; 180 °C → 120 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referentie
Synthesis, characterisation and biological evaluation of quinazoline derivatives as novel anti-microbial agents
Prabhakar, V.; et al, Organic Chemistry: Current Research, 2016, 5(4), 174/1-174/14

Synthetic Routes 5

Reactievoorwaarden
1.1 Reagents: Acetic acid Solvents: Water ;  overnight, rt
1.2 Reagents: Sodium hydroxide ;  4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  < pH 1, rt
Referentie
Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water
Tian, Xin-Chuan; et al, Chemical & Pharmaceutical Bulletin, 2014, 62(8), 824-829

Synthetic Routes 6

Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Selenium Solvents: Tetrahydrofuran ;  11 h, 2 MPa, 170 °C
Referentie
Metal and phosgene-free synthesis of 1H-quinazoline-2,4-diones by selenium-catalyzed carbonylation of o-nitrobenzamides
Wu, Xiaowei; et al, Tetrahedron Letters, 2010, 51(11), 1500-1503

Synthetic Routes 7

Reactievoorwaarden
1.1 Reagents: Urea Solvents: Dimethylformamide
Referentie
Syntheses of heterocycles. LXXXIX. Reactions of isatoic anhydride with derivatives of urea and thiourea
Kappe, Thomas; et al, Monatshefte fuer Chemie, 1967, 98(1), 214-18

Synthetic Routes 8

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  pH 10, reflux
Referentie
Discovery of novel quinazolines as potential anti-tubulin agents occupying three zones of colchicine domain
Li, Wenlong; et al, Bioorganic Chemistry, 2019, 83, 380-390

Synthetic Routes 9

Reactievoorwaarden
1.1 Reagents: Acetic acid Solvents: Polyethylene glycol ;  rt → 60 °C; 10 min, 50 - 60 °C
Referentie
A facile and convenient approach for the one-pot synthesis of 2,4(1H,3H)-quinazolinediones
Sharafi-Kolkeshvandi, Mahnaz; et al, Chinese Chemical Letters, 2012, 23(4), 431-433

Synthetic Routes 10

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Cobalt salen Solvents: Methanol
Referentie
Salcomine
Parker, Kathlyn A.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-3

Synthetic Routes 11

Reactievoorwaarden
1.1 Reagents: Triphenyl phosphite ,  1,5-Diazabicyclo[4.3.0]non-5-ene Solvents: Acetonitrile ;  1 h, rt
Referentie
Synthesis of N-Unsubstituted and N3-Substituted Quinazoline-2,4(1H,3H)-diones from o-Aminobenzamides and CO2 at Atmospheric Pressure and Room Temperature
Zhang, Lin ; et al, Organic Letters, 2023, 25(14), 2471-2475

Synthetic Routes 12

Reactievoorwaarden
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  12 h, rt
Referentie
DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate
Chen, Hui; et al, ACS Omega, 2020, 5(16), 9614-9623

Synthetic Routes 13

Reactievoorwaarden
1.1 Reagents: Urea ;  rt
Referentie
Synthesis and analgesic activity of 6-amino-2-piperazinylquinazolines
Kornylov, A. Yu.; et al, Visnik Odes'koho Natsional'noho Universitetu, 2021, 26(1), 74-84

Synthetic Routes 14

Reactievoorwaarden
1.1 Reagents: Iodobenzene diacetate Solvents: Methanol ;  rt
Referentie
ONSH: Optimization of Oxidative Alkylamination Reactions through Study of the Reaction Mechanism
Verbeeck, Stefan; et al, Journal of Organic Chemistry, 2010, 75(15), 5126-5133

Synthetic Routes 15

Reactievoorwaarden
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Ethylene glycol ;  24 h, 1 bar, 60 °C
Referentie
Room-temperature conversion of CO2 into quinazoline-2,4(1H,3H)-dione using deep eutectic solvents at atmospheric pressure with high efficiency
Chen, Yu; et al, Reaction Chemistry & Engineering, 2022, 7(9), 1968-1977

Synthetic Routes 16

Reactievoorwaarden
1.1 Catalysts: Phosphonium, tributylethyl-, salt with 1-methyl-2,4-imidazolidinedione (1:1) ;  30 h, 0.1 MPa, 353.15 K
Referentie
Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO2 and 2-Aminobenzonitrile by 1-Methylhydantoin Anion-Functionalized Ionic Liquid through the Multiple-Site Cooperative Interactions
Chen, Tingting; et al, ACS Sustainable Chemistry & Engineering, 2022, 10(32), 10699-10711

Synthetic Routes 17

Reactievoorwaarden
1.1 Reagents: Diisopropylcarbodiimide Solvents: Dimethylformamide ;  20 min, 130 °C
2.1 Reagents: Sulfuric acid Solvents: Acetic acid ;  15 min, 110 °C
3.1 Reagents: Potassium hydroxide Solvents: Water ;  15 min, reflux
3.2 Reagents: Acetic acid ;  acidified
Referentie
Oxidative Ring Expansion of Spirocyclic Oxindole Derivatives
Bergman, Jan; et al, Journal of Organic Chemistry, 2014, 79(19), 9065-9073

Synthetic Routes 18

Reactievoorwaarden
1.1 Reagents: Iodobenzene diacetate Solvents: Methanol
Referentie
Oxidative cyclization of diamides by phenyliodoso acetate
Beckwith, Athelstan L. J.; et al, Australian Journal of Chemistry, 1990, 43(3), 451-61

Synthetic Routes 19

Reactievoorwaarden
Referentie
Product class 13: quinazolines
Kikelj, D., Science of Synthesis, 2004, 16, 573-749

Synthetic Routes 20

Reactievoorwaarden
1.1 Reagents: Sulfuric acid ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Tetrahydrofuran ;  rt → 40 °C; overnight, 40 °C
Referentie
A radical approach for the selective C-H borylation of azines
Kim, Ji Hye; et al, Nature (London, 2021, 595(7869), 677-683

Synthetic Routes 21

Reactievoorwaarden
1.1 Reagents: Ammonia Solvents: Dichloromethane ;  30 min, reflux
1.2 2 h, reflux
Referentie
One-pot Syntheses of Some New 2,4(1H,3H)-quinazolinedione Derivatives in the Absence of Catalyst
Mohammadi, Ali Asghar, Journal of Heterocyclic Chemistry, 2017, 54(3), 2075-2078

Synthetic Routes 22

Reactievoorwaarden
1.1 Catalysts: Stannous chloride ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
Referentie
Palladium complex-catalyzed intermolecular reductive N-heterocyclization: novel synthesis of quinazoline derivatives from 2-nitrobenzaldehyde or 2-nitrophenyl ketones with formamide
Akazome, Motohiro; et al, Journal of Organometallic Chemistry, 1995, 494(1-2), 229-33

Synthetic Routes 23

Reactievoorwaarden
1.1 Solvents: Acetic acid ,  Water ;  35 °C; 30 min, 35 °C
1.2 Reagents: Sodium hydroxide ;  cooled; 12 h, cooled
1.3 Reagents: Sulfuric acid Solvents: Water ;  pH 7
Referentie
Synthesis, spectroscopic characterization and X-ray analysis of 6-nitroquinazoline-2,4(1H,3H)-dione
Kesternich, Viictor; et al, Journal of the Chilean Chemical Society, 2013, 58(3), 1817-1819

Synthetic Routes 24

Reactievoorwaarden
1.1 Reagents: Acetic acid Solvents: Polyethylene glycol ;  25 min, 50 - 60 °C
Referentie
Condensation reaction of ethyl 4-oxo-4H-benzo[d][1,3]oxazine-2-carboxylates with potassium cyanate: 2,4(1H,3H)-quinazolinediones synthesis
Nikpour, Farzad; et al, Heterocycles, 2012, 85(11), 2745-2748

Synthetic Routes 25

Reactievoorwaarden
1.1 Reagents: Carbon dioxide Solvents: Water ;  rt → 150 °C; 5 h, 5 MPa, 150 °C
Referentie
Carbon Dioxide Mediated Novel Synthesis of Quinazoline-2,4(1H,3H)-dione in Water
Rasal, Kalidas B.; et al, Organic Process Research & Development, 2016, 20(12), 2067-2073

Synthetic Routes 26

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  3 h, pH 10, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Referentie
Discovery of novel potent and selective ligands for 5-HT2A receptor with quinazoline scaffold
Deng, Xinxian ; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(18), 3970-3974

Synthetic Routes 27

Reactievoorwaarden
1.1 Reagents: Diglyme ;  5 h, reflux
Referentie
Synthesis and Characterization of New Bistriazole Quinazolinediones and their Urease Inhibition Activities
Akyuz, Gulay; et al, Letters in Organic Chemistry, 2023, 20(3), 258-264

Synthetic Routes 28

Reactievoorwaarden
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Sulfur Solvents: Tetrahydrofuran
Referentie
Facile synthesis of 2,4-dioxo-1,2,3,4-tetrahydroquinazolines by sulfur-assisted carbonylation with carbon monoxide
Miyata, Toshiyuki; et al, Heteroatom Chemistry, 1991, 2(4), 473-5

Synthetic Routes 29

Reactievoorwaarden
1.1 Catalysts: Iodine Solvents: 1-Butyl-3-methylimidazolium tetrafluoroborate ;  45 min, 80 °C; 80 °C → rt
Referentie
Green Synthesis of Quinazolinone Derivatives Catalyzed by Iodine in Ionic Liquid
Wang, Shu-Liang; et al, Synthetic Communications, 2012, 42(3), 341-349

Benzoyleneurea Raw materials

Benzoyleneurea Preparation Products

Aanbevolen leveranciers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:86-96-4)Benzoyleneurea
2471899
Zuiverheid:98%
Hoeveelheid:Company Customization
Prijs ($):Onderzoek
Amadis Chemical Company Limited
(CAS:86-96-4)Benzoyleneurea
A10353
Zuiverheid:99%/99%
Hoeveelheid:500g/1kg
Prijs ($):154.0/288.0